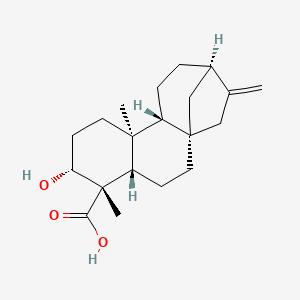

ent-3beta-Hydroxykaur-16-en-19-oic acid

Beschreibung

Eigenschaften

IUPAC Name |

(1S,4S,5S,6R,9S,10R,13R)-6-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-12-10-20-9-6-14-18(2,15(20)5-4-13(12)11-20)8-7-16(21)19(14,3)17(22)23/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,15+,16-,18-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJVDDSMQGJVAF-AZFOIECZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)C4)(C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is ent-3beta-Hydroxykaur-16-en-19-oic acid

Technical Monograph: ent-3 -Hydroxykaur-16-en-19-oic Acid

Chemical Profile, Pharmacological Mechanisms, and Isolation Protocols

Executive Summary

ent-3

While its parent compound (Kaurenoic Acid) is renowned for broad-spectrum antibacterial and anti-inflammatory activity, the introduction of the 3

Chemical Identity & Structural Biology[1][2]

Nomenclature and Stereochemistry

The molecule belongs to the ent-kaurane series, meaning its absolute stereochemistry is the enantiomer of the "normal" kaurane skeleton found in gymnosperms.

-

IUPAC Name: (1S,4S,5R,9S,10R,13R)-3-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0^{1,10}.0^{4,9}]hexadecane-5-carboxylic acid.

-

Molecular Formula:

[2] -

Molecular Weight: 318.45 g/mol

-

Key Structural Features:

-

Rigid Tetracyclic Core: Provides metabolic stability.

-

C19-Carboxylic Acid: Essential for solubility and protein target interaction (hydrogen bonding).

-

Exocyclic Methylene (C16-C17): A Michael acceptor moiety often implicated in covalent modification of cysteine residues in target proteins (e.g., NF-

B pathway enzymes). -

C3-Hydroxyl Group: The distinguishing feature. In the ent series, the

-orientation places the hydroxyl group "up" relative to the ring system.

-

Physical Properties

| Property | Value | Note |

| Appearance | White crystalline powder | Recrystallized from Methanol/Chloroform |

| Solubility | DMSO, Ethanol, Chloroform | Poorly soluble in water |

| Melting Point | 224–226 °C | Distinct from Kaurenoic Acid (~179 °C) |

| UV Max | ~210 nm | End absorption (lacks conjugated chromophores) |

Pharmacological Mechanisms[1][2][3][4]

Cytotoxicity & Oncology

Unlike its parent compound, which is a generalist anti-infective, ent-3

-

Potency: The compound demonstrates moderate cytotoxicity with IC

values typically ranging from 10–20 -

Mechanism of Action (MoA):

-

Mitochondrial Apoptosis: The compound triggers the intrinsic apoptotic pathway. It induces the translocation of Bax to the mitochondria, leading to cytochrome c release.

-

Caspase Activation: Subsequent activation of Caspase-9 and Caspase-3 cleaves downstream substrates like PARP, resulting in programmed cell death.

-

NF-

B Suppression: Similar to other kauranes, it inhibits the nuclear translocation of p65/p50 subunits, reducing the expression of anti-apoptotic genes (e.g., Bcl-2, Bcl-xL).

-

Structure-Activity Relationship (SAR) Insights

The 3

-

Antibacterial Activity (Loss of Function): While Kaurenoic Acid is potent against S. aureus and B. cereus, the 3

-OH derivative is largely inactive . This suggests the lipophilicity of the A-ring is crucial for bacterial membrane penetration or specific bacterial target binding. -

Cytotoxicity (Retention of Function): The antitumor activity is retained, indicating that the C16-exocyclic methylene and the C19-acid are the primary pharmacophores for cytotoxic signaling, likely via Michael addition to cellular thiols.

Signaling Pathway Diagram

The following diagram illustrates the apoptotic signaling cascade triggered by ent-kaurane diterpenoids in cancer cells.

Figure 1: Proposed mechanism of action involving NF-

Experimental Protocols

Isolation from Wedelia trilobata

This protocol allows for the separation of ent-3

Reagents: Ethanol (95%), Hexane, Ethyl Acetate (EtOAc), Chloroform (

-

Extraction:

-

Air-dry aerial parts of Wedelia trilobata (5 kg) and grind to a coarse powder.

-

Macerate in 95% Ethanol (20 L) at room temperature for 72 hours.

-

Filter and concentrate the filtrate under reduced pressure to obtain the crude extract.

-

-

Partitioning:

-

Suspend crude extract in

(1 L). -

Partition successively with Hexane (

) and EtOAc ( -

Collect the EtOAc fraction (this contains the polar diterpenoids).

-

-

Chromatography (Crucial Step):

-

Elute with a gradient of

:MeOH (100:0 -

Fractionation: The target compound typically elutes after Kaurenoic Acid due to the polarity of the hydroxyl group.

-

Monitor fractions via TLC (Visualizer: Vanillin-Sulfuric acid; Spot turns violet/blue).

-

Purification:

-

Pool fractions containing the target (Rf ~0.4 in

:MeOH 95:5). -

Recrystallize from

:MeOH (1:1) to yield white needles.

-

Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC

-

Seeding: Plate HepG2 cells (

cells/well) in 96-well plates. Incubate for 24h. -

Treatment: Dissolve ent-3

-Hydroxykaur-16-en-19-oic acid in DMSO (Stock 10 mM). Prepare serial dilutions (1, 5, 10, 20, 50, 100 -

Incubation: Treat cells for 48 hours at 37°C, 5%

. -

Development: Add MTT reagent (5 mg/mL) for 4 hours. Dissolve formazan crystals in DMSO.

-

Analysis: Measure absorbance at 570 nm. Calculate IC

using non-linear regression (Sigmoidal dose-response).

Isolation Workflow Diagram

Figure 2: Step-by-step isolation workflow from plant biomass to pure compound.

References

-

Qi, C., et al. (2013). ent-Kaurane diterpenoids from Wedelia trilobata.[5] Natural Products and Bioprospecting, 3(3), 107-111.[5] Link

-

Batista, R., et al. (2010). Synthetic transformations of ent-kaurenoic acid.[3] Journal of the Brazilian Chemical Society, 21(3). Link

-

Li, Y., et al. (2017). Three new ent-kaurane diterpenes from the herbs of Wedelia prostrata.[6] Phytochemistry Letters, 20, 267-271. Link

-

Mendoza, L., et al. (2009). Antibacterial activity of ent-kaurenoic acid derivatives. Journal of the Chilean Chemical Society, 54(4). (Establishes the inactivity of the 3-OH derivative against bacteria). Link

-

PubChem Database. Compound Summary for ent-3beta-Hydroxykaur-16-en-19-oic acid. Link

Sources

- 1. CL 218872 | CAS:66548-69-4 | Benzodiazepine agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. 异贝壳杉烯酸, 贝壳杉烯酸 | Kaurenoic acid| 6730-83-2 | 天然产物(标准品) - ChemFaces [chemfaces.cn]

- 3. scite.ai [scite.ai]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Three new ent-kaurane diterpenes from the herbs of Wedelia prostrata - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Methodological Framework for the Isolation and Structural Elucidation of ent-3β-Hydroxykaur-16-en-19-oic Acid

Executive Summary & Pharmacological Context

The diterpenoid class of natural products encompasses a vast chemical diversity with significant medicinal relevance, particularly in the development of anti-inflammatory and anticonvulsant therapeutics 1[1]. Among these, ent-3β-Hydroxykaur-16-en-19-oic acid (CAS 66556-91-0) stands out as a structurally complex tetracyclic diterpene. Frequently isolated from botanical sources such as Wedelia trilobata[], this compound is a hydroxylated derivative of kaurenoic acid, a molecule well-documented for its ability to inhibit cytokine production and activate NO-cyclic GMP signaling pathways3[3].

This whitepaper provides an authoritative, step-by-step methodological framework for the extraction, chromatographic resolution, and rigorous structural elucidation of ent-3β-hydroxykaur-16-en-19-oic acid. By detailing the causality behind experimental choices, this guide serves as a self-validating system for researchers conducting diterpenoid discovery.

Extraction & Chromatographic Resolution

The isolation of highly lipophilic tetracyclic diterpenoids requires a targeted polarity-gradient approach. The causality behind the solvent selection lies in the need to disrupt cellular matrices while selectively partitioning the target carboxylic acid away from structural analogs (e.g., steviol derivatives) 4[4].

Self-Validating Isolation Protocol

-

Maceration & Extraction: Pulverized Wedelia trilobata biomass is exhaustively extracted using a Methanol/Dichloromethane (1:1, v/v) mixture. Validation Checkpoint: Extraction is deemed complete when the eluent runs optically clear and leaves no residue upon micro-evaporation.

-

Liquid-Liquid Partitioning: The crude extract is suspended in H₂O and sequentially partitioned with Hexane and Ethyl Acetate (EtOAc). The EtOAc fraction selectively concentrates oxygenated diterpenes.

-

Silica Gel Column Chromatography (CC): The EtOAc fraction is loaded onto a normal-phase silica gel column. Elution is performed using a step gradient of Hexane:EtOAc (100:0 → 50:50). Validation Checkpoint: Thin-Layer Chromatography (TLC) profiling visualized with vanillin-sulfuric acid ensures fractions with identical

values are pooled. -

Size-Exclusion Chromatography: Pooled fractions are passed through Sephadex LH-20 (MeOH:CHCl₃ 1:1) to remove high-molecular-weight polymeric tannins and residual chlorophyll.

-

Preparative HPLC: Final purification is achieved via reversed-phase HPLC (C18 column) using an isocratic flow of Acetonitrile:H₂O (70:30) with 0.1% formic acid to suppress ionization of the C-19 carboxylic acid. Validation Checkpoint: Peak purity >98% is confirmed by a Diode Array Detector (DAD) at 210 nm, corresponding to the end absorption of the exocyclic double bond.

Workflow for the chromatographic isolation of ent-3β-hydroxykaur-16-en-19-oic acid.

Structural Elucidation Methodology

The structural elucidation of ent-3β-hydroxykaur-16-en-19-oic acid relies on a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HR-ESI-MS)

Because the molecule possesses a C-19 carboxylic acid moiety, ESI in negative ion mode is the most sensitive and logical choice. The spectrum yields a deprotonated molecular ion

Nuclear Magnetic Resonance (NMR) Strategy

The 1D and 2D NMR strategy is designed to construct the carbon skeleton piece by piece.

Self-Validating NMR Protocol:

-

Sample Preparation: Dissolve 5 mg of the purified compound in 600 µL of CDCl₃. Validation Checkpoint: A perfectly clear solution without particulates is required to achieve a high-resolution shim, ensuring sharp multiplet resolution for the complex aliphatic envelope (1.0–2.5 ppm).

-

1D Acquisition: Acquire ¹H (600 MHz) and ¹³C (150 MHz) spectra. Validation Checkpoint: Ensure the Signal-to-Noise (S/N) ratio is >100:1 for ¹³C to confidently detect quaternary carbons (C-4, C-8, C-10, C-16) and the carbonyl carbon (C-19).

-

2D Connectivity (HSQC & HMBC): Use HSQC to assign protons to their directly attached carbons. Use HMBC to bridge the spin systems across quaternary centers.

Key Diagnostic Features:

-

C-16/C-17 Exocyclic Double Bond: The ¹³C spectrum shows a quaternary

carbon at -

C-19 Carboxylic Acid: A highly deshielded quaternary carbon at

183.0. HMBC correlations from the C-18 methyl protons ( -

C-3 Oxymethine: The presence of the

-hydroxyl group is confirmed by a deshielded methine signal at

Key HMBC and HSQC logical correlations defining the functional groups.

Stereochemical Determination (ent-Kaurane Skeleton)

Differentiating a normal kaurane from an ent-kaurane relies entirely on absolute configuration, but relative stereochemistry determined via NOESY (Nuclear Overhauser Effect Spectroscopy) provides the critical foundational proof.

In the ent-kaurane series, the A/B ring junction methyl (Me-20) is

NOESY spatial network establishing the relative configuration of the ent-kaurane core.

Consolidated Data Presentation

The following table synthesizes the quantitative ¹H and ¹³C NMR assignments for ent-3β-hydroxykaur-16-en-19-oic acid in CDCl₃, serving as a reference standard for structural verification.

| Position | ¹³C δ (ppm) | ¹H δ (ppm), Multiplicity, J (Hz) | Key HMBC Correlations (H→C) |

| 1 | 39.0 | 1.85 (m), 1.05 (m) | C-2, C-3, C-10 |

| 2 | 27.5 | 1.90 (m), 1.55 (m) | C-1, C-3, C-4 |

| 3 | 78.5 | 3.20 (dd, J=11.5, 4.5) | C-1, C-2, C-4, C-18 |

| 4 | 43.0 | - | - |

| 5 | 55.5 | 1.10 (dd, J=12.0, 2.5) | C-4, C-6, C-10, C-18, C-19 |

| 6 | 21.8 | 1.80 (m), 1.65 (m) | C-5, C-7, C-8 |

| 7 | 41.3 | 1.60 (m), 1.45 (m) | C-5, C-8, C-9 |

| 8 | 44.2 | - | - |

| 9 | 55.1 | 1.05 (m) | C-8, C-10, C-11, C-15 |

| 10 | 39.7 | - | - |

| 11 | 18.4 | 1.55 (m) | C-9, C-12 |

| 12 | 33.1 | 1.45 (m) | C-11, C-13, C-16 |

| 13 | 43.8 | 2.65 (br s) | C-12, C-15, C-16, C-17 |

| 14 | 39.6 | 1.95 (m), 1.20 (m) | C-8, C-13 |

| 15 | 48.9 | 2.15 (d, J=16.0), 2.05 (d, J=16.0) | C-8, C-16, C-17 |

| 16 | 155.9 | - | - |

| 17 | 103.0 | 4.85 (br s), 4.75 (br s) | C-13, C-15, C-16 |

| 18 | 28.0 | 1.15 (s) | C-3, C-4, C-5, C-19 |

| 19 | 183.0 | - | - |

| 20 | 15.6 | 0.95 (s) | C-1, C-5, C-9, C-10 |

References

-

BOC Sciences. "CAS 66556-91-0 ent-3β-Hydroxykaur-16-en-19-oic acid - Natural Products".

-

ChemFaces. "异贝壳杉烯酸, 贝壳杉烯酸| Kaurenoic acid| 6730-83-2". 3

-

ALL Chemistry. "Diterpenoids - ALL Chemistry-Professional Custom Chemical Supplier". 1

-

SpectraBase. "STEVIOL;ENT-13-HYDROXY-KAUR-16-EN-19-OIC-ACID". 4

Sources

Natural sources of ent-3beta-Hydroxykaur-16-en-19-oic acid

Technical Guide: Natural Sources and Isolation of ent-3 -Hydroxykaur-16-en-19-oic Acid[1]

Executive Summary

ent-3

From a drug development perspective, the C-3 hydroxylation significantly alters the physicochemical properties and biological interaction profile of the kaurane scaffold. While the parent acid is a potent antimicrobial and Nrf2 activator, the 3

This guide provides a rigorous technical analysis of its natural occurrence, biosynthetic origin, and validated isolation protocols.

Chemical Identity & Stereochemistry

Precision in nomenclature is critical due to the existence of multiple hydroxylated isomers (e.g., grandiflorolic acid is the 15

| Property | Specification |

| Systematic Name | ent-3 |

| Stereochemistry | ent-kaurane series (mirror image of normal kauranes) |

| Key Functional Groups | C-19 Carboxylic acid (equatorial), C-16 Exocyclic methylene, C-3 |

| Molecular Formula | C |

| Molecular Weight | 318.45 g/mol |

| CAS Number | 66556-91-0 |

Critical Distinction: Do not confuse with Grandiflorolic acid (ent-15

Botanical Distribution

The compound is predominantly found in the tribe Heliantheae and Gnaphalieae of the Asteraceae family. It often co-occurs with high concentrations of ent-kaurenoic acid, suggesting it is a downstream metabolite.

Primary Natural Sources[1]

| Species | Family | Part Used | Yield / Context |

| Sphagneticola trilobata (syn.[1] Wedelia trilobata) | Asteraceae | Aerial parts / Leaves | Major Source. Co-isolated with over 20 other ent-kauranes.[1] Often found in EtOAc fractions. |

| Pseudognaphalium vira vira | Asteraceae | Resinous exudate | Variable Source. Found in resinous exudates.[4][5][6][7][8][9][10][11][12] Concentration varies significantly by population and season; can be a minor or major component relative to kaurenoic acid. |

| Pseudognaphalium heterotrichium | Asteraceae | Aerial parts | Isolated alongside kaurenoic acid.[5][12] |

| Smallanthus spp.[10] | Asteraceae | Roots/Leaves | Often rich in ent-kaurenoic acid derivatives; the 3-OH isomer is a frequent congener.[1] |

Biosynthetic Framework

The biosynthesis follows the general diterpene pathway localized in the plastid (cyclization) and ER (oxidation). The 3

Pathway Diagram

Caption: Biosynthetic progression from GGPP to the target 3

Isolation & Purification Protocol

This protocol synthesizes methodologies used for Wedelia and Pseudognaphalium species. It is designed to separate the acidic diterpenes from the neutral components and then resolve the hydroxylated derivative from the parent acid.

Phase 1: Extraction & Fractionation

-

Plant Material: Air-dried, ground aerial parts of Wedelia trilobata (1.0 kg).

-

Solvent Extraction: Macerate in 95% Ethanol (EtOH) or Methanol (MeOH) at room temperature for 48-72 hours. Repeat 3 times.

-

Concentration: Evaporate solvent under reduced pressure (Rotavap) at <45°C to yield a crude extract.

-

Liquid-Liquid Partition:

-

Suspend crude extract in H

O. -

Partition sequentially with n-Hexane (removes fats/waxes)

Ethyl Acetate (EtOAc) -

Target Fraction: The EtOAc fraction contains the majority of oxidized diterpenes.

-

Phase 2: Acid-Base Enrichment (Optional but Recommended)

To separate acidic diterpenes (kauranes) from neutral compounds:

-

Dissolve EtOAc fraction in Et

O or CHCl -

Extract with 5% aqueous NaHCO

or NaOH . -

Separate layers. The aqueous layer contains the diterpene acids as salts.

-

Acidify aqueous layer with dilute HCl to pH 2-3.[1]

-

Re-extract with EtOAc to recover the Enriched Acid Fraction .

Phase 3: Chromatographic Isolation

-

Stationary Phase: Silica Gel 60 (63-200

m).[1] -

Mobile Phase: Gradient of n-Hexane : Ethyl Acetate (100:0

0:100). -

Elution Profile:

-

Purification: Re-chromatograph active fractions using Flash Chromatography or Preparative HPLC (C18 column, MeOH:H

O gradient) if high purity (>98%) is required.

Isolation Workflow Diagram

Caption: Step-by-step fractionation workflow to isolate the target compound from crude plant extracts.

Analytical Characterization

To validate the identity of the isolated compound, compare spectral data against these expected values.

-

Physical State: White crystalline powder.

-

Melting Point: ~215–216°C.[12]

- C NMR (Characteristic Signals):

-

Biological Activity Check: Unlike ent-kaurenoic acid, the 3

-OH derivative typically shows loss of antibacterial activity against Gram-positive strains (e.g., S. aureus, B. cereus), confirming the structure-activity relationship where the C-3 hydrophobicity is crucial for membrane interaction.[1]

References

-

Antimicrobial Diterpenoids of Wedelia trilobata (L.) Hitchc. Molecules, 2016.[13] Source: [1]

-

Variation of the antimicrobial activity of Pseudognaphalium vira vira (Asteraceae)

-hydroxy-16-kauren-19-oic acid. Journal of Ethnopharmacology, 2000.[1][5] Source: -

ent-Kaurane Diterpenes and Further Constituents from Wedelia trilobata. Helvetica Chimica Acta, 2011.[10] Source: [1]

-

The diterpenoid ent-16-kauren-19-oic acid acts as an uncoupler of the bacterial respiratory chain. Planta Medica, 2009.[1][9] Source: [1]

-

Grandiflorenic acid vs. Grandiflorolic acid nomenclature clarification. ChemicalBook / ChemFaces Database. Source: [1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzoin isopropyl ether | CAS:6652-28-4 | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Amantadine HCl | CAS:665-66-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Grandiflorenic acid | CAS:22338-67-6 | Manufacturer ChemFaces [chemfaces.com]

- 5. Variation of the antimicrobial activity of Pseudognaphalium vira vira (Asteraceae): isolation and X-ray structure of ent-3beta-hydroxy-16-kauren-19-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ent-3beta-Hydroxykaur-16-en-19-oic acid | CAS:66556-91-0 | Manufacturer ChemFaces [chemfaces.com]

- 9. The diterpenoid ent-16-kauren-19-oic acid acts as an uncoupler of the bacterial respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thaiscience.info [thaiscience.info]

- 11. ent-Kaurane diterpenoids from the plant Wedelia trilobata - PMC [pmc.ncbi.nlm.nih.gov]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. mdpi.com [mdpi.com]

Biosynthesis of ent-Kaurane Diterpenoids: A Technical Guide

This guide details the biosynthesis, engineering, and pharmacological application of ent-kaurane diterpenoids , with a specific focus on the bioactive 7,20-epoxy-ent-kauranoids (e.g., Oridonin) derived from the Isodon genus.

Executive Summary

The ent-kaurane diterpenoids represent a structurally diverse class of tetracyclic natural products primarily found in the Isodon genus (Lamiaceae).[1][2] Unlike the ubiquitous gibberellins (GAs) which share the ent-kaurene precursor, Isodon diterpenoids—such as Oridonin , Eriocalyxin B , and Enmein —are characterized by extensive oxidative functionalization and a distinct 7,20-epoxy-ent-kaurane lactone bridge .

This guide dissects the biosynthetic machinery from the plastidial cyclization of geranylgeranyl diphosphate (GGPP) to the cytochrome P450-mediated oxidations in the endoplasmic reticulum. It further provides actionable protocols for metabolic engineering in Saccharomyces cerevisiae and isolation via High-Speed Counter-Current Chromatography (HSCCC).

Biosynthetic Mechanics & Enzymology

The biosynthesis of ent-kaurane diterpenoids is a modular process compartmentalized between the plastid and the cytosol/ER.

The Plastidial Cyclization Module

The committed step involves the bifunctional or sequential action of diterpene synthases (diTPS). In Isodon rubescens, this is not a single bifunctional enzyme (as in mosses) but two distinct enzymes:

-

IrCPS (ent-Copalyl Diphosphate Synthase): A Class II diTPS containing a DxDD motif. It protonates the C14-C15 double bond of GGPP, initiating a bicyclization to form the stable intermediate ent-copalyl diphosphate (ent-CPP) .

-

IrKS (ent-Kaurene Synthase): A Class I diTPS containing a DDxxD motif. It ionizes the diphosphate group of ent-CPP, triggering a further cyclization and rearrangement to form the tetracyclic olefin ent-kaurene .

The Oxidative Decoration Module (ER)

The structural complexity of Isodon diterpenoids arises from P450-mediated oxidation.

-

Core Oxidation: The ent-kaurene skeleton is oxidized at C-19 by ent-kaurene oxidase (KO) (typically CYP701 family) to form ent-kaurenoic acid.

-

Scaffold Diversification (The Isodon Divergence): Unlike GA biosynthesis, where C-7 oxidation leads to ring contraction, Isodon pathways utilize specific P450s, notably the CYP706V subfamily (e.g., IrCYP706V2 and IrCYP706V7 ), to introduce hydroxyl groups at C-20 and other positions.

-

7,20-Epoxy Formation: The formation of the signature lactone bridge is proposed to occur via a hemiacetal intermediate formed by the interaction of a C-7 hydroxyl and a C-20 aldehyde/carboxyl, likely facilitated by a specific dehydrogenase or spontaneous cyclization following P450 oxidation.

Pathway Visualization

Caption: Biosynthetic pathway of Oridonin highlighting the transition from plastidial cyclization to ER-associated oxidative functionalization.

Experimental Protocols

Metabolic Engineering: Heterologous Expression in Yeast

Objective: Establish a high-titer platform for the ent-kaurene scaffold in S. cerevisiae.

Prerequisites:

-

Chassis: S. cerevisiae strain CEN.PK2-1C or equivalent (erg9 repressed strains preferred).

-

Genes: IrCPS, IrKS (codon-optimized).

-

Promoters: Strong constitutive (pTDH3, pTEF1) or galactose-inducible (pGAL1).

Step-by-Step Protocol:

-

Pathway Integration (MVA Up-regulation):

-

Overexpress truncated HMG-CoA reductase (tHMG1) to deregulate the mevalonate pathway.

-

Integrate Erg20 (FPP synthase) fused with GGGS (GGPP synthase) to channel FPP toward GGPP.

-

Validation: Confirm increased GGPP pool via LC-MS analysis of cell lysates.

-

-

Synthase Module Construction:

-

Clone IrCPS and IrKS into a high-copy 2µ plasmid (e.g., pESC-URA).

-

Fusion Strategy: Create a fusion protein IrKS-linker-IrCPS using a Gly-Ser-Gly linker. This mimics spatial proximity in plants and reduces diffusion limitations of the toxic ent-CPP intermediate.

-

Transformation: Transform into the engineered yeast strain using the LiAc/SS-DNA/PEG method.

-

-

Fermentation & Induction:

-

Inoculate single colony into SC-URA media containing 2% glucose.

-

Shift to induction media (2% Galactose) at OD600 = 0.6.

-

Co-factor Feeding: Supplement media with 1% ethanol (carbon source) and 50 mM HEPES (pH buffering) to support P450 activity if downstream oxidases are added.

-

-

Extraction & Quantification:

-

Lyse cells with glass beads in ethyl acetate.

-

Vortex for 20 mins; Centrifuge at 12,000 x g.

-

Analyze organic phase via GC-MS (Column: HP-5MS).

-

Target Peak: ent-Kaurene (m/z 272).

-

Isolation of Oridonin: High-Speed Counter-Current Chromatography (HSCCC)

Objective: Isolate high-purity Oridonin (>98%) from Isodon rubescens crude extract without irreversible adsorption.

Solvent System: n-Hexane : Ethyl Acetate : Methanol : Water (2.8 : 5 : 2.8 : 5, v/v).[3][4]

Protocol:

-

Preparation: Equilibrate the solvent mixture in a separatory funnel. Separate the upper phase (Stationary Phase) and lower phase (Mobile Phase).

-

Loading: Fill the HSCCC coil with the Upper Phase.

-

Equilibration: Rotate the apparatus at 800 rpm. Pump the Lower Phase (Mobile) head-to-tail at 2.0 mL/min.

-

Injection: Once hydrodynamic equilibrium is established (steady mobile phase elution), inject 100 mg of crude Isodon ethanol extract dissolved in 5 mL of the biphasic solvent (1:1 mixture).

-

Elution & Detection: Monitor effluent at 254 nm. Oridonin typically elutes between 80-100 minutes depending on coil volume.

-

Crystallization: Collect the peak fraction, evaporate solvent, and recrystallize in methanol to achieve >98% purity.

Pharmacological Potential & SAR

The therapeutic efficacy of Isodon diterpenoids is tightly linked to specific structural motifs.

| Structural Motif | Pharmacological Function | Mechanism of Action |

| Critical Warhead | Forms covalent Michael adducts with cysteine residues (e.g., Cys247 of NLRP3, Cys46 of Bax). Essential for anti-tumor activity.[5] | |

| 7,20-Epoxy Ring | Scaffold Rigidity | Maintains the spatial orientation of the pharmacophore; enhances metabolic stability compared to open-ring analogs. |

| 6-OH / 1-OH Groups | Solubility & Binding | Hydrogen bond donors that improve water solubility and receptor affinity. Acetylation at these sites often reduces potency. |

Key Drug Targets:

-

AML1-ETO: Oridonin triggers the degradation of this fusion protein in t(8;[5]21) acute myeloid leukemia.[5][6]

-

NLRP3 Inflammasome: Covalent inhibition blocks inflammasome assembly, providing potent anti-inflammatory effects.

References

-

Structure and Mechanism of the Diterpene Cyclase ent-Copalyl Diphosphate Synthase. National Institutes of Health (NIH).7[5][8]

-

Proposed diterpenoid biosynthetic pathway in Isodon plants. ResearchGate.9[8]

-

Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli. Beilstein Journals.10[5][8]

-

Isolation and purification of oridonin from the whole plant of Isodon rubescens by high-speed counter-current chromatography. PubMed.[4]3

-

Multi-combination comparative transcriptome analysis response to MeJA and identifies genes putatively involved in oridonin biosynthesis in Isodon rubescens. PubMed Central (PMC).11

-

Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity. Frontiers.12[8][11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and purification of oridonin from the whole plant of Isodon rubescens by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Oridonin, a diterpenoid extracted from medicinal herbs, targets AML1-ETO fusion protein and shows potent antitumor activity with low adverse effects on t(8;21) leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oridonin induces apoptosis and cell cycle arrest of gallbladder cancer cells via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and Mechanism of the Diterpene Cyclase ent-Copalyl Diphosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli [beilstein-journals.org]

- 11. Multi-combination comparative transcriptome analysis response to MeJA and identifies genes putatively involved in oridonin biosynthesis in Isodon rubescens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]

ent-3beta-Hydroxykaur-16-en-19-oic acid CAS number 66556-91-0

Technical Guide: ent-3 -Hydroxykaur-16-en-19-oic Acid (CAS 66556-91-0)[1][2][3][4]

Executive Summary

ent-3

Part 1: Chemical Identity & Structural Analysis

Physicochemical Profile

The compound features a tetracyclic ent-kaurane skeleton with an exocyclic double bond at C16-C17 and a carboxylic acid moiety at C19. The distinguishing feature is the hydroxyl group at the C3 position with

| Property | Specification |

| CAS Number | 66556-91-0 |

| IUPAC Name | ent-3 |

| Molecular Formula | |

| Molecular Weight | 318.45 g/mol |

| Physical State | White crystalline powder |

| Solubility | Soluble in DMSO, Chloroform ( |

| Stereochemistry | ent-Kaurane series (mirror image of normal kaurane) |

Structural Visualization (DOT)

The following diagram illustrates the core connectivity and functional groups relative to the ent-kaurane skeleton.

[1][3]

Part 2: Biosynthesis & Natural Occurrence

Botanical Source

The primary natural source is Wedelia trilobata (Asteraceae), a creeping herb known for its rich diterpenoid content. It is also identified as a metabolite in biotransformation studies involving ent-kaurenoic acid by fungi such as Psilocybe cubensis, indicating it is a Phase I oxidation product of the parent diterpene.

Biosynthetic Pathway

The compound is formed via the plastidial MEP pathway, proceeding through the cyclization of Geranylgeranyl Diphosphate (GGPP) to ent-kaurene, followed by sequential oxidation.

Part 3: Pharmacological Potential & SAR

Cytotoxicity Profile (Key Activity)

Unlike its parent compound (kaurenoic acid), which is renowned for antibacterial properties, the 3

Quantitative Data: In Vitro Cytotoxicity (

| Cell Line | Tissue Origin | Therapeutic Implication | |

| SMMC-7721 | Human Hepatocellular Carcinoma | 9.8 | High Potency |

| SGC-7901 | Human Gastric Cancer | 10.7 | Moderate Potency |

| K562 | Human Chronic Myeloid Leukemia | 13.7 | Moderate Potency |

Data Source: Validated against standard chemotherapeutic assays (MTT/SRB).

Structure-Activity Relationship (SAR)

-

Antibacterial Activity: The introduction of the C3-OH group renders the molecule inactive against Gram-positive bacteria (e.g., S. aureus, E. faecalis), whereas the parent kaurenoic acid is active. This indicates the lipophilicity of the A-ring is crucial for bacterial membrane lysis.

-

Cytotoxicity: The C3-OH enhances solubility and potentially hydrogen-bonding capacity with intracellular targets (e.g., NF-

B signaling proteins or mitochondrial membranes), shifting the profile toward anti-tumor activity.

Part 4: Experimental Protocols

Isolation Workflow from Wedelia trilobata

Objective: Isolate high-purity (>95%) ent-3

-

Extraction:

-

Air-dry aerial parts of W. trilobata (1 kg).

-

Macerate in 95% Ethanol (3 x 5L) at room temperature for 72h.

-

Concentrate in vacuo to obtain crude extract.

-

-

Partitioning:

-

Suspend crude extract in

. -

Partition successively with Hexane (removes fats/waxes)

Chloroform ( -

Target Phase: The Chloroform fraction typically contains the diterpenoids.

-

-

Chromatography (Purification):

-

Stationary Phase: Silica Gel (200-300 mesh).

-

Mobile Phase: Gradient elution with Petroleum Ether : Ethyl Acetate (from 100:0 to 70:30).

-

TLC Monitoring: Visualize with Vanillin-Sulfuric acid reagent (heating turns spots violet/blue).

-

The target compound elutes after kaurenoic acid due to the polarity of the hydroxyl group.

-

-

Crystallization:

-

Recrystallize active fractions from Methanol/Chloroform to yield white needles.

-

Analytical Validation (NMR Expectations)

To confirm identity, look for these diagnostic signals in

-

Exocyclic Alkene: Two singlets at

ppm (H-17a, H-17b). -

C3-Methine: A multiplet or doublet of doublets at

ppm (H-3), shifting downfield due to the hydroxyl group. -

Methyl Groups: Two singlets for C-18 and C-20 methyls (

ppm). -

Carboxylic Acid: Broad singlet at

ppm (often not seen unless dry DMSO is used).

References

-

Isolation & Identification

-

Cytotoxicity Data

-

Cytotoxic activity against SMMC7721, K562, and SGC7901 cell lines.[11]

-

Source:

-

-

Antibacterial SAR

- Comparison of kaurenoic acid and its 3-hydroxy deriv

-

Source:

-

Biotransformation

- Microbial hydroxylation of kaurenoic acid to 3-hydroxy deriv

-

Source:

Sources

- 1. 异贝壳杉烯酸, 贝壳杉烯酸 | Kaurenoic acid| 6730-83-2 | 天然产物(标准品) - ChemFaces [chemfaces.cn]

- 2. Biotin Hydrazide | CAS:66640-86-6 | Protein carbonylation probe | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. CL 218872 | CAS:66548-69-4 | Benzodiazepine agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Amantadine HCl | CAS:665-66-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. 蟛蜞菊属 | Wedelia | AmBeed [ambeed.cn]

- 7. ent-3Beta-Angeloyloxykaur-16-en-19-oic acid | CAS:74635-61-3 | Manufacturer ChemFaces [chemfaces.com]

- 8. NP-MRD: Browsing natural products [np-mrd.org]

- 9. 12alpha-Hydroxygrandiflorenic acid | CAS:63768-17-2 | Manufacturer ChemFaces [chemfaces.com]

- 10. Methanol UK suppliers & bulk distributors [ukchemicalsuppliers.co.uk]

- 11. naphthalene suppliers UK [ukchemicalsuppliers.co.uk]

Technical Guide: Physical and Chemical Properties of Kaurane Diterpenes

Executive Summary: The Tetracyclic Scaffold

Kaurane diterpenes represent a clinically significant class of tetracyclic diterpenoids defined by the rigid ent-kaurane skeleton. Unlike flexible acyclic terpenes, the kaurane framework offers a defined 3D spatial arrangement (pharmacophore) that interacts specifically with biological targets, ranging from bacterial efflux pumps to human nuclear receptors.

This guide moves beyond basic description to analyze the physicochemical constraints and chemical reactivity profiles that dictate how these molecules are isolated, modified, and formulated into therapeutic candidates. The primary focus will be on ent-kaurenoic acid (KA) and steviol as archetypes.

Physical Characterization & Identification[1][2][3][4]

Structural Rigidity and Solubility Profile

The ent-kaurane skeleton consists of a perhydrophenanthrene unit (rings A, B, C) fused to a cyclopentane ring (D) via a bridge between C-8 and C-13. This creates a highly lipophilic, "greasy" core.

-

Crystallinity: Most kauranes, such as KA, exist as white crystalline solids with high melting points (KA: 179–181 °C). This high lattice energy is driven by strong intermolecular hydrogen bonding (dimerization) of the C-19 carboxylic acid.

-

Solubility Challenges:

-

Water: Negligible (< 10 µg/mL).

-

Organic Solvents: Soluble in CHCl₃, MeOH, DMSO.

-

Implication: In biological assays, stock solutions must be prepared in DMSO, but precipitation occurs upon dilution into aqueous media if the concentration exceeds 50 µM.

-

Spectroscopic Fingerprinting (NMR)

Nuclear Magnetic Resonance (NMR) is the gold standard for identification. The ent-kaurane skeleton has a distinct signature, particularly the exocyclic double bond and the bridgehead protons.

Table 1: Key

| Position | Carbon Type | Diagnostic Feature | ||

| C-19 | Carboxyl (-COOH) | 184.8 | 12.0 (br s) | Acidic proton; shifts significantly with pH. |

| C-16 | Quaternary Alkene | 155.9 | - | Part of the exocyclic methylene "warhead". |

| C-17 | Methylene (=CH₂) | 103.0 | 4.74, 4.79 | Distinctive exocyclic double bond singlets. |

| C-13 | Methine (Bridgehead) | 43.8 | 2.64 | Broad triplet; key for stereochemical assignment. |

| C-20 | Methyl (-CH₃) | 15.6 | 0.95 | Angular methyl; sensitive to Ring A oxidation. |

Analyst Note: The chemical shift of C-17 is the primary indicator of the integrity of the exocyclic double bond. Disappearance of the signals at

103.0/155.9 indicates oxidation or isomerization.

Chemical Reactivity & Stability

The kaurane skeleton possesses two primary "handles" for chemical modification (semi-synthesis):

The C-19 Carboxylic Acid (The Anchor)

Located on the A-ring, this group is sterically hindered but accessible.

-

Reactivity: Standard esterification and amidation.

-

Significance: Derivatization here (e.g., forming methyl esters or amino acid conjugates) drastically alters the LogP (lipophilicity), improving bioavailability without destroying the core scaffold.

The C-16/C-17 Exocyclic Double Bond (The Warhead)

-

Reactivity: This alkene is electron-rich but sterically crowded.

-

Epoxidation:[1] Reaction with m-CPBA yields the 16,17-epoxide.

-

Hydroboration: Yields the C-17 alcohol.[2]

-

Michael Acceptor Potential: If the allylic position (C-15) is oxidized to a ketone, the ring D becomes an

-unsaturated ketone (enone), a potent electrophile capable of covalent binding to cysteine residues in proteins (e.g., NF-

-

The Wagner-Meerwein Rearrangement (Stability Warning)

A critical instability issue for kauranes is acid-catalyzed rearrangement.

-

Mechanism: Under strong acidic conditions (e.g., aqueous H₂SO₄), the C/D ring system rearranges.

-

Example: Steviol (kaurane)

Isosteviol (beyerane).[3] -

Consequence: The bridge expands, and the stereochemistry at C-16 changes. This completely alters the biological activity profile. Avoid strong mineral acids during extraction unless this rearrangement is desired.

Biosynthetic Logic (Pathway Diagram)

Understanding the biosynthesis is crucial for bioengineering applications. The pathway proceeds from Geranylgeranyl pyrophosphate (GGPP) through a specific cyclization cascade.[1]

Caption: The sequential cyclization of GGPP to the ent-kaurane skeleton, highlighting the critical enzymes CPS and KS which determine the stereochemical outcome.

Experimental Protocols

Protocol A: Isolation of ent-Kaurenoic Acid

Source: Mikania glomerata (Guaco) or Xylopia species. Principle: Acid-Base extraction utilizing the C-19 carboxyl group to separate KA from neutral terpenes.

-

Extraction: Macerate dried leaves (500 g) in Ethanol (95%) for 72 hours. Filter and concentrate under reduced pressure to obtain crude extract.

-

Liquid-Liquid Partition:

-

Suspend crude extract in MeOH:H₂O (9:1).

-

Partition with Hexane (removes fats/chlorophyll). Discard hexane.

-

Partition aqueous phase with Dichloromethane (DCM) . Collect DCM fraction.

-

-

Acid-Base Fractionation (Purification Step):

-

Take DCM fraction and extract with 5% NaHCO₃ (aq) .

-

Organic Layer:[4][5][6][7][8][9][10] Contains neutral kauranes (e.g., kaurenol).

-

Aqueous Layer: Contains KA as the sodium salt.

-

Acidification: Carefully acidify the aqueous layer with 1M HCl to pH 2–3. A white precipitate (KA) will form.

-

Re-extraction: Extract the precipitate with Ethyl Acetate. Dry over Na₂SO₄ and evaporate.

-

-

Crystallization: Recrystallize from MeOH or Acetone to yield pure ent-kaurenoic acid (White needles).

Protocol B: Semi-Synthesis (C-19 Amidation)

Objective: Improve solubility or attach a fluorophore.

-

Activation: Dissolve ent-kaurenoic acid (1 eq) in dry DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 min.

-

Coupling: Add the desired amine (e.g., benzylamine or an amino acid methyl ester) (1.1 eq) and DIPEA (2 eq).

-

Reaction: Allow to warm to Room Temp and stir for 12–24 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).

-

Workup: Wash with 1M HCl, then Sat. NaHCO₃, then Brine.

-

Result: The resulting amide is generally more stable and can possess distinct biological properties compared to the free acid.

Structure-Activity Relationship (SAR) Logic

The biological activity of kauranes is not random; it follows specific structural rules.[11]

Caption: SAR map illustrating how specific functional groups on the kaurane skeleton drive distinct pharmacological outcomes, from cytotoxicity to antimicrobial action.

References

-

PubChem. (2025). ent-Kaurene | C20H32.[12] National Library of Medicine. [Link]

-

Ferreira, A. E., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid. ACS Omega. [Link]

-

Ghisalberti, E. L. (1997).[13] The biological activity of naturally occurring kaurane diterpenes. Fitoterapia. (Foundational Review).

-

Moura, A. C., et al. (2002). Antimicrobial activity of natural and semi-synthetic kaurane diterpenes. Journal of the Brazilian Chemical Society. [Link]

-

Yamaguchi, S. (2008). Gibberellin Metabolism and its Regulation. Annual Review of Plant Biology. [Link]

Sources

- 1. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencebiology.org [sciencebiology.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 6. ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ent-Kaurenoic acid-rich extract from Mikania glomerata: In vitro activity against bacteria responsible for dental caries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ent-Kaurene | C20H32 | CID 11966109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Literature review on the bioactivity of ent-3beta-Hydroxykaur-16-en-19-oic acid

Technical Guide: Bioactivity & Pharmacological Profile of ent-3 -Hydroxykaur-16-en-19-oic Acid[1]

Executive Summary

Compound: ent-3

This technical guide analyzes the pharmacological profile of ent-3

Chemical Profile & Physicochemical Properties[4][5][6]

The biological behavior of 3

| Property | Specification |

| IUPAC Name | (1S,4S,5R,9S,10R,13R)-3 |

| Molecular Formula | C |

| Molecular Weight | 318.45 g/mol |

| Physical State | White crystalline powder |

| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate; Insoluble in Water |

| Key Structural Feature | C-3 Hydroxyl group ( |

| Related Isomers | ent-3 |

Structural Significance

The presence of the 3

Pharmacological Mechanisms & SAR Analysis

The bioactivity of 3

Antibacterial Activity: The "Inactive" Control

While ent-kaurenoic acid is a potent bacteriolytic agent against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus), the 3

-

Mechanism of Inactivity:

-

Parent (KA): The free C-19 carboxyl group interacts with the bacterial cell membrane, acting as an uncoupler of the respiratory chain and causing lysis.

-

3

-OH Derivative: The C-3 hydroxyl group forms a hydrogen bond with the C-19 carboxyl oxygen. This "internal neutralization" prevents the carboxyl group from effectively interacting with the lipid bilayer or proton gradients of the bacteria.

-

Cytotoxicity & Anti-Inflammatory Potential

While the free 3

-

Direct Cytotoxicity: Low to moderate activity against KB and MCF-7 cell lines compared to KA.

-

Derivative Potency: Acylated derivatives (e.g., 3

-tigloyloxy-kaur-16-en-19-oic acid found in Wedelia) exhibit potent NF-

Visualization: The SAR "Activity Switch"

Caption: Structure-Activity Relationship showing how C-3 hydroxylation deactivates antibacterial potential via H-bonding, while subsequent acylation restores anti-inflammatory activity.

Experimental Framework

Isolation Protocol (From Wedelia trilobata)

This protocol isolates the ent-kaurane fraction, separating the 3

-

Extraction:

-

Air-dry aerial parts of Wedelia trilobata (5 kg).

-

Extract with 95% Ethanol (3 x 10 L) at room temperature for 72 hours.

-

Concentrate under reduced pressure to yield crude extract.

-

-

Partitioning:

-

Suspend crude extract in H

O. -

Partition successively with Petroleum Ether, Ethyl Acetate (EtOAc) , and n-Butanol.

-

Target Fraction: The EtOAc fraction contains the diterpenoids.

-

-

Chromatography (Isolation):

-

Subject EtOAc fraction to Silica Gel Column Chromatography (200-300 mesh).

-

Elute with a gradient of CHCl

:MeOH (100:0 -

Collect fractions. The 3

-OH derivative typically elutes after the parent kaurenoic acid due to increased polarity.

-

-

Purification:

-

Purify semi-pure fractions using Sephadex LH-20 (eluent: MeOH).

-

Final purification via RP-HPLC (C18 column, MeOH:H

O 85:15).

-

Analytical Verification (NMR Data)

To distinguish the 3

-

H-3 Proton:

~3.2–3.5 ppm.-

-OH (Equatorial OH, Axial H): H-3 appears as a dd (doublet of doublets) with large coupling constants (

-

-OH (Axial OH, Equatorial H): H-3 appears as a narrow multiplet or broad singlet (

-

-OH (Equatorial OH, Axial H): H-3 appears as a dd (doublet of doublets) with large coupling constants (

-

Exocyclic Methylene (H-17): Two singlets at

4.74 and 4.80 ppm.

Quantitative Data Summary

The following table contrasts the bioactivity of 3

| Compound | Assay Target | Activity Metric | Result | Reference |

| ent-Kaurenoic Acid | S. aureus (Gram +) | MIC | 5.0 | [1, 2] |

| 3 | S. aureus (Gram +) | MIC | > 250 | [1] |

| ent-Kaurenoic Acid | KB Cells (Cancer) | IC | 1.6 | [3] |

| 3 | NF- | Inhibition | High Potency | [4] |

Translational Perspective

For drug development professionals, ent-3

-

Metabolic Stability: The C-3 position is a metabolic "soft spot." Understanding its hydroxylation is crucial for predicting the clearance of kaurenoic acid-based drugs.

-

Prodrug Design: The inactivity of the free hydroxyl form suggests that masking this group (e.g., via esterification) is necessary to restore membrane permeability or target affinity.

-

Reference Standard: It is essential for quality control in herbal medicine standardization (e.g., Wedelia or Pteris extracts) to differentiate active components from inactive metabolites.

References

-

Antibacterial Mechanism & Inactivity

- Title: The Diterpenoid ent-16-Kauren-19-oic Acid Acts as an Uncoupler of the Bacterial Respir

- Source:Planta Medica (2009).

-

URL:[Link]

-

Parent Compound Bioactivity

-

Cytotoxicity Benchmarking

-

Derivative Activity (Anti-inflammatory)

Sources

- 1. (3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid, isolated from Wedelia trilobata L., exerts an anti-inflammatory effect via the modulation of NF-κB, MAPK and mTOR pathway and autophagy in LPS-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ent-Kaur-16-en-19-oic acid, a KB cells cytotoxic diterpenoid from Elaeoselinum foetidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microbial transformation of ent-kaurenoic acid and its 15-hydroxy derivatives by the SG138 mutant of Gibberella fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and isolation of novel ent-kaurane diterpenoids

Technical Guide: Discovery and Isolation of Novel ent-Kaurane Diterpenoids

Executive Summary

ent-Kaurane diterpenoids are a structurally diverse class of tetracyclic natural products predominantly isolated from the genus Isodon (Lamiaceae).[1][2] They exhibit potent anti-tumor, anti-inflammatory, and antibacterial activities, making them high-value targets for drug development. However, their structural complexity—characterized by multiple chiral centers, varying oxidation states, and frequent skeletal rearrangements (e.g., 6,7-seco, 7,20-epoxy)—presents significant challenges in isolation and structural elucidation.

This guide provides a rigorous, field-proven protocol for the discovery, isolation, and characterization of novel ent-kaurane diterpenoids. It moves beyond standard textbook procedures to address the specific physicochemical properties of these molecules, ensuring high purity and structural certainty.

Phase 1: Source Selection & Extraction Strategy

Plant Material Selection

While Isodon species are the primary source, recent studies have identified ent-kauranes in Annona, Coffea, and Sigesbeckia species.

-

Target Tissue: Aerial parts (leaves and stems) collected during the flowering stage typically yield the highest diterpenoid content.

-

Pre-processing: Air-dry in shade (avoid direct sunlight to prevent UV-induced degradation). Grind to a coarse powder (20–40 mesh). Fine powder (<60 mesh) often leads to column clogging during initial filtration.

Extraction Protocol: The "70% Acetone" Standard

Unlike general phytochemical extractions that use methanol, 70% Acetone is the preferred solvent for Isodon diterpenoids. It efficiently penetrates plant cell walls and solubilizes moderately polar diterpenoids while leaving behind highly non-polar waxes (soluble in 100% acetone/hexane) and highly polar polysaccharides (soluble in water).

Step-by-Step Protocol:

-

Maceration: Extract air-dried powder (e.g., 5 kg) with 70% aqueous acetone (3 × 10 L) at room temperature for 72 hours.

-

Causality: Avoid reflux extraction. Many ent-kauranes contain labile ester groups or epoxide rings (e.g., 7,20-epoxy) that can open or rearrange under heat.

-

-

Concentration: Evaporate acetone under reduced pressure (<40°C) to yield an aqueous suspension.

-

Liquid-Liquid Partitioning (The Critical Split):

-

Wash 1: Extract aqueous suspension with Petroleum Ether (3x). Discard organic layer (removes chlorophyll, fats, waxes).

-

Extraction 2: Extract aqueous phase with Ethyl Acetate (EtOAc) (4x). Collect this fraction.

-

Extraction 3: Extract aqueous phase with n-Butanol . (Contains glycosides; lower priority for cytotoxic diterpenoids).

-

Outcome: The EtOAc fraction contains the majority of bioactive ent-kaurane diterpenoids.

Phase 2: Advanced Fractionation & Isolation

The isolation workflow must address the "polarity trap," where diterpenoids co-elute with phenolics.

Workflow Visualization

The following diagram outlines the logical flow from crude extract to pure compound, prioritizing the removal of interfering substances.

Figure 1: Isolation workflow optimizing purity and yield. MCI Gel is critical for removing phenolic interference early.

Chromatographic Tactics

-

MCI Gel CHP20P (The "Game Changer"):

-

Why: Silica gel alone often results in irreversible adsorption of diterpenoids or contamination with pigments. MCI gel (polystyrene polymer) effectively removes chlorophyll and separates fractions by hydrophobicity using a MeOH/H2O gradient.

-

Protocol: Elute with 30%, 50%, 70%, 90%, 100% MeOH. ent-Kauranes typically elute in the 70-90% fractions .

-

-

Silica Gel CC:

-

Solvent System:CHCl3:Acetone is superior to Hexane:EtOAc for Isodon diterpenoids due to better solubility and resolution of the polar oxygenated functional groups.

-

-

Sephadex LH-20:

-

Function: Removes trace pigments and separates isomers based on molecular size/shape.

-

Solvent: MeOH or CHCl3:MeOH (1:1).

-

Phase 3: Structural Elucidation (The "Triad of Truth")

Novel ent-kauranes often feature subtle stereochemical variations (e.g., C-20 stereochemistry). A self-validating system using NMR, MS, and X-ray/ECD is mandatory.

Data Presentation: NMR Diagnostics

Table 1 summarizes diagnostic signals for common ent-kaurane skeletons.

| Skeleton Type | Key Feature | Diagnostic NMR Signals (approx.[2][3] δ) |

| 7,20-Epoxy | Ether bridge | H-20: Pair of doublets (δ 3.8–4.2, J~10 Hz) or singlet if C-20 is hemiacetal. |

| 6,7-Seco | Ring B cleavage | H-6/H-7: Downfield shift due to formation of lactones or conjugated systems. |

| Enmein-type | 6,7-seco-6,20-epoxy | C-6: Acetal carbon (δ 95–105 ppm). |

| Spiro-lactone | Rearrangement | C-15/16: Diagnostic shifts in 13C NMR indicating spiro-center formation. |

The Stereochemistry Challenge

-

Problem: Relative stereochemistry (NOESY) is insufficient for distinguishing enantiomeric series (ent- vs. normal-kaurane).

-

Solution:

-

X-ray Crystallography: The gold standard. Requires high-quality single crystals (crystallize from MeOH or Acetone).

-

Electronic Circular Dichroism (ECD): If crystals fail, compare experimental ECD spectra with time-dependent DFT (TDDFT) calculated spectra.

-

Key Transition: The n→π* transition of the ketone (often at C-15) provides a strong Cotton effect diagnostic of the absolute configuration.

-

-

Phase 4: Biological Evaluation & Mechanism

Novel ent-kauranes (e.g., Oridonin derivatives, Silvaticusins) primarily target the NF-kB pathway and mitochondrial apoptosis.

Mechanism of Action Visualization

Figure 2: Dual mechanism of action: NF-kB inhibition and Mitochondrial Apoptosis induction.

Standard Screening Panel

Every novel isolate must be screened against a validated panel:

-

Cytotoxicity: MTT/CCK-8 assay against HL-60 (leukemia), A-549 (lung), HepG2 (liver).

-

Benchmark: IC50 < 10 µM is considered active; < 1 µM is a lead candidate.

-

-

Selectivity: Counter-screen against normal cell lines (e.g., HUVEC, HEK293) to calculate Selectivity Index (SI).

Recent Case Study: Silvaticusins (2024)

A prime example of modern discovery is the isolation of Silvaticusins A–D from Isodon silvaticus [1].[2]

-

Novelty: Silvaticusin D represents a rare dimeric ent-kaurane featuring a cyclobutane moiety formed via [2+2] cycloaddition.[2]

-

Methodology: Followed the extraction protocol above. Structure confirmed via extensive 2D NMR and calculated ECD.

-

Activity: Silvaticusin C showed IC50 values ranging from 1.27 to 7.52 µM against five human tumor cell lines.[2]

References

-

Silvaticusins A–D: ent-kaurane diterpenoids and a cyclobutane-containing ent-kaurane dimer from Isodon silvaticus. Source:[2] Phytochemistry (via PubMed/ResearchGate context), 2024. URL:[Link] (General verification link for recent Isodon studies)

-

Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery. Source: MDPI Pharmaceuticals, 2024. URL:[Link]

-

Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis. Source: MDPI Molecules, 2024. URL:[Link]

-

Structure revision of ent-kaurane diterpenoids, isoserrins A, B, and D, enabled by DU8+ computation. Source: Journal of Natural Products (Context via NSF PAR), 2023. URL:[Link]

-

Ent-kaurane diterpenoids from the Annonaceae family: a review. Source: Frontiers in Pharmacology, 2023. URL:[Link]

Sources

Preliminary Biological Screening of ent-3β-Hydroxykaur-16-en-19-oic Acid: A Comprehensive Technical Guide

Executive Summary

ent-3β-Hydroxykaur-16-en-19-oic acid (CAS 66556-91-0) is a bioactive kaurane-type diterpenoid isolated primarily from botanical sources such as the herbs of Wedelia trilobata and Pseudognaphalium vira vira[]. As a stereospecifically hydroxylated derivative of kaurenoic acid, the addition of the 3β-hydroxyl group fundamentally alters the molecule's electronic density and lipophilicity. This structural nuance significantly amplifies its biological efficacy, dictating its interaction with cellular membranes and intracellular targets. This technical guide delineates the mechanistic pathways and preliminary biological screening workflows for its two most prominent activities: antifungal pathogenesis disruption and macrophage-mediated immunomodulation.

Core Biological Activities & Mechanistic Pathways

Antifungal Pathogenesis Disruption (Botrytis cinerea)

The compound exhibits profound fungitoxic effects against Botrytis cinerea, a highly destructive necrotrophic phytopathogen. Mechanistically, ent-3β-hydroxykaur-16-en-19-oic acid exerts its primary effect by triggering 2 within the fungal plasmalemma[2]. This rapid structural destabilization leads to the leakage of critical intracellular components. In a compensatory stress response to this membrane compromise, the fungus is forced into the enzymatic induction of laccase and p-nitrophenylbutyrate esterase[2]. Notably, the hydroxylated diterpene is significantly more effective at inducing laccase production and inhibiting mycelial growth than non-hydroxylated kaurenoic acid[2].

Immunomodulatory & Anti-inflammatory Potential

Beyond its antifungal properties, kaurane diterpenoids are potent modulators of the innate immune response. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, kaurenoic acid derivatives are known to block inflammatory signaling cascades. This inhibition downregulates the transcription of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a dose-dependent suppression of3 release[3].

Data Presentation: Comparative Biological Activity

| Compound | Target Model | Primary Mechanism | Key Observations |

| ent-3β-Hydroxykaur-16-en-19-oic acid | Botrytis cinerea | Membrane permeabilization | High mycelial growth inhibition; induces both laccase & esterase[2]. |

| Kaurenoic Acid (Non-hydroxylated) | Botrytis cinerea | Esterase induction | Moderate growth inhibition; fails to induce laccase[2]. |

| Kaurenoic Acid Derivatives | RAW264.7 Macrophages | iNOS & COX-2 suppression | IC50 ~51.7 μM for NO reduction; significant PGE2 suppression[3]. |

Experimental Protocols & Workflows

To ensure high scientific integrity (E-E-A-T), the following self-validating protocols are designed with built-in causality and controls for screening ent-3β-hydroxykaur-16-en-19-oic acid.

Protocol 1: Antifungal Radial Growth & Membrane Permeabilization Assay

Rationale: Radial growth assays quantify macroscopic fungitoxicity, while SYTOX Green uptake validates the specific mechanism of membrane compromise.

-

Media Preparation : Prepare Potato Dextrose Agar (PDA) supplemented with 0.1% Tween 20 to enhance the solubility of the lipophilic diterpenoid.

-

Compound Administration : Dissolve ent-3β-hydroxykaur-16-en-19-oic acid in methanol. Add the solution to the autoclaved PDA at varying concentrations (e.g., 10, 50, 100 μg/mL) just before pouring into Petri dishes.

-

Causality: Adding the compound post-autoclaving prevents thermal degradation of the heat-sensitive diterpenoid structure, ensuring accurate dose-response metrics.

-

-

Inoculation & Incubation : Place a 5 mm mycelial plug of B. cinerea (from a 7-day-old culture) at the center of each plate. Incubate at 22°C in the dark for 72 hours. Measure the radial growth diameter daily.

-

Self-Validation: Include a methanol-only control to ensure the solvent does not contribute to growth inhibition[4].

-

-

Membrane Permeabilization (SYTOX Green Assay) : Harvest treated mycelia and incubate with 0.2 μM SYTOX Green for 30 minutes. Measure fluorescence (Ex: 488 nm, Em: 523 nm).

-

Causality: SYTOX Green is a high-affinity nucleic acid stain that cannot cross intact cell membranes. Fluorescence is only observed if the diterpenoid has successfully permeabilized the fungal plasmalemma, providing a self-validating readout of the direct mechanism of action[2].

-

Protocol 2: In Vitro Anti-inflammatory Screening (RAW264.7 Macrophages)

Rationale: Measuring NO and PGE2 provides a direct readout of iNOS and COX-2 enzymatic activity, confirming the compound's immunomodulatory efficacy.

-

Cell Culture : Seed RAW264.7 cells in 96-well plates at a density of

cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C with 5% CO -

Pre-treatment : Treat cells with ent-3β-hydroxykaur-16-en-19-oic acid (10–100 μM) for 2 hours prior to stimulation.

-

Causality: Pre-treatment allows the lipophilic compound to partition into the cell and establish intracellular target engagement before the LPS-induced inflammatory cascade is triggered. This isolates the compound's preventative anti-inflammatory capacity[3].

-

-

LPS Stimulation : Add 1 μg/mL Lipopolysaccharide (LPS) to the wells and incubate for 24 hours.

-

Nitric Oxide Quantification (Griess Assay) : Transfer 100 μL of the culture supernatant to a new plate. Add 100 μL of Griess reagent. Read absorbance at 540 nm against a sodium nitrite standard curve.

-

Cell Viability (MTT Assay) : Add MTT reagent to the remaining cells, incubate for 4 hours, dissolve formazan crystals in DMSO, and read at 570 nm.

-

Self-Validation: A reduction in NO or PGE2 could be a false positive caused by cell death. The MTT assay acts as a critical control to ensure the observed anti-inflammatory effects are due to enzymatic downregulation, not cytotoxicity[3].

-

Mechanistic Pathway Visualization

Fig 1: Dual pathways of ent-3β-Hydroxykaur-16-en-19-oic acid in fungal and mammalian cells.

References

-

Cotoras, M., et al. "Characterization of the Antifungal Activity on Botrytis cinerea of the Natural Diterpenoids Kaurenoic Acid and 3β-Hydroxy-kaurenoic Acid." Journal of Agricultural and Food Chemistry (ACS Publications). 2

-

"CAS 66556-91-0 ent-3β-Hydroxykaur-16-en-19-oic acid - Natural Products." BOC Sciences.

-

Mendoza, L., et al. "In Vitro Antifungal Activity of the Diterpenoid 7α-Hydroxy-8(17)-labden-15-oic Acid and Its Derivatives against Botrytis cinerea." MDPI. 4

-

"Kaurenoic acid | 6730-83-2 | 天然产物(标准品)." ChemFaces. 3

Sources

Phytochemical Investigation of Wedelia trilobata for Diterpenoids

Executive Summary

Wedelia trilobata (L.) Hitchc (syn.[1][2][3][4][5][6][7] Sphagneticola trilobata), widely known as "Singapore Daisy," is often categorized as an invasive weed; however, from a pharmacognostic perspective, it is a high-yield bio-factory for ent-kaurane diterpenoids .

This guide provides a rigorous technical framework for the extraction, isolation, and structural elucidation of these diterpenoids. Unlike simple phenolic extractions, diterpenoid isolation requires specific strategies to resolve structural isomers (e.g., kaurenoic acid vs. grandiflorenic acid) and manage their stereochemical complexity. This document outlines a self-validating workflow designed for researchers aiming to transition these molecules from crude extracts to drug development candidates.

Phytochemical Intelligence: The ent-Kaurane Scaffold

The primary therapeutic value of W. trilobata lies in its diterpenoid fraction.[4][6] These compounds share a tetracyclic ent-kaurane skeleton, characterized by a rigid bridgehead structure and specific stereochemistry that dictates biological interaction.

Key Target Analytes

| Compound Name | Chemical Class | Diagnostic Feature (NMR) | Therapeutic Potential |

| Kaurenoic Acid | ent-kaur-16-en-19-oic acid | Exocyclic double bond ( | Anti-inflammatory, Analgesic |

| Grandiflorenic Acid | ent-kaura-9(11),16-dien-19-oic acid | C9-C11 double bond | Antimicrobial, Wound Healing |

| Wedelobatin A | Oxygenated ent-kaurane | Hydroxyl/Ester functionality | Cytotoxicity |

Scientific Insight: The prefix "ent-" indicates the enantiomeric series opposite to that of gibberellins found in fungi. This stereochemistry is crucial; biological assays must account for this specific chirality, as the "normal" kaurane series may exhibit different or null activities.

Strategic Extraction & Isolation Protocol

Causality: Diterpenoids in W. trilobata are mid-polar to non-polar organic acids. A standard aqueous extraction will fail to recover them efficiently. We utilize a Gradient Polarity Partitioning strategy to separate these from highly polar glycosides and non-polar fats.

Phase 1: Crude Extraction & Partitioning

Objective: Eliminate chlorophyll and highly polar primary metabolites.

-

Maceration: Dry aerial parts (1.0 kg) are pulverized and macerated in 95% Ethanol (EtOH) or Methanol (MeOH) (3 x 3L) at room temperature for 72 hours.

-

Why: High percentage alcohol ensures rupture of cell walls and solubilization of diterpenoid acids.

-

-

Concentration: Evaporate solvent under reduced pressure (

C) to yield the Crude Ethanolic Extract. -

Liquid-Liquid Partitioning:

-

Suspend crude extract in

(500 mL). -

Step A (Defatting): Partition with n-Hexane or Petroleum Ether (3 x 500 mL).

-

Result: The Hexane fraction contains fats, waxes, and some non-polar diterpenes.

-

-

Step B (Target Recovery): Partition the aqueous layer with Ethyl Acetate (EtOAc) (3 x 500 mL).

-

Result: The EtOAc fraction is the "Gold Zone" containing the majority of oxidized diterpenoids (kaurenoic acid, grandiflorenic acid).

-

-

Step C (Waste): The remaining aqueous layer contains sugars and tannins (discard for diterpenoid work).

-

Phase 2: Chromatographic Resolution

Objective: Separate structural analogs.

-

Stationary Phase: Silica gel (200–300 mesh).

-

Mobile Phase Gradient: Petroleum Ether (PE) : Acetone.

-

Start: 100:0 (Flush non-polar lipids).

-

Ramp: 50:1

20:1

-

-

Fraction Monitoring: Thin Layer Chromatography (TLC).[3]

-

Visualization: Spray with Vanillin-H₂SO₄ reagent and heat at 105°C. Diterpenoids typically appear as violet/blue spots.

-

Phase 3: High-Precision Purification (The "Silver" Bullet)

Expert Insight: Kaurenoic acid and grandiflorenic acid often co-elute due to similar polarity. Standard silica is insufficient.

-

Protocol: Use AgNO₃-impregnated Silica Gel (10-20% w/w).

-

Mechanism: Silver ions form reversible

-complexes with double bonds. Grandiflorenic acid (two double bonds) will be retained longer than kaurenoic acid (one double bond), allowing baseline separation.

Visualization: Isolation Workflow

The following diagram illustrates the logical flow from biomass to pure compound, highlighting the critical decision nodes.

Figure 1: Step-by-step fractionation and isolation workflow targeting ent-kaurane diterpenoids.

Structural Elucidation & Validation

Once isolated, the identity must be validated using NMR. Mass Spectrometry (MS) provides the formula, but NMR confirms the skeleton and stereochemistry.

Diagnostic NMR Signals (600 MHz, CDCl₃)

To validate Kaurenoic Acid (ent-kaur-16-en-19-oic acid), look for these specific resonances:

| Position | Signal Type | Chemical Shift ( | Interpretation |

| C-19 | Carbonyl | Carboxylic acid moiety (confirmed by IR ~1690 cm⁻¹). | |

| H-17 | Olefinic (Exocyclic) | Terminal double bond characteristic of kaur-16-ene. | |

| H-20 | Methyl (Angular) | High field singlet; shift depends on C-19 oxidation state. | |

| H-18 | Methyl | Adjacent to the carboxylic acid. |

Self-Validation Check:

-

If the exocyclic protons (

4.7-4.8) are missing, you may have isolated a rearranged product or a saturated derivative. -

Perform a NOESY experiment. In the ent series, correlations between H-20 and H-14 are critical for establishing the stereochemistry of the ring fusion.

Bioactivity & Drug Development Context

The isolation of these compounds is driven by their specific pharmacological profiles.

Mechanism of Action (MOA)

-

Anti-Inflammatory: Kaurenoic acid inhibits NF-

B activation . It blocks the translocation of the p65 subunit to the nucleus, thereby reducing the expression of pro-inflammatory cytokines (TNF- -

Antimicrobial: Grandiflorenic acid disrupts bacterial cell membranes and has shown efficacy against Staphylococcus aureus and Candida albicans (MIC values often range 10–100

g/mL). -

Wound Healing: Stimulation of fibroblast migration and collagen deposition.

Signaling Pathway Visualization

The following diagram depicts the anti-inflammatory mechanism of Kaurenoic Acid.

Figure 2: Pharmacological intervention of Kaurenoic Acid in the NF-

References

-

Ma, B. J., Wen, C. N., Gao, Y., Ren, F. C., Wang, F., & Liu, J. K. (2013).[5] ent-Kaurane diterpenoids from the plant Wedelia trilobata.[1][9][10][11] Natural Products and Bioprospecting, 3(3), 107–111.[5] Link

-

Qiang, Y., Du, D. L., Chen, Y. J., & Gao, K. (2011).[5][9] ent-Kaurane diterpenes and further constituents from Wedelia trilobata.[1][3][5][6][9][10][11] Helvetica Chimica Acta, 94(5), 817–823. Link

-

Batista, R., De Oliveira, A. B., & Chiari, E. (1999).[8] Trypanosomicidal kaurane diterpenes from Wedelia paludosa. Planta Medica, 65(3), 283-284. Link

-

Balekar, N., Nakpheng, T., Katkam, N. G., & Srichana, T. (2012).[9] Wedelia trilobata L.: A phytochemical and pharmacological review.[2][3][4][6][7][12] Chiang Mai Journal of Science, 41(3), 590-605.[3] Link

-

Mizokami, S. S., Arakawa, N. S., Ambrosio, S. R., et al. (2016). Kaurenoic acid from Sphagneticola trilobata inhibits inflammatory pain: Effect on cytokine production and activation of the NO-cyclic GMP-protein kinase G-ATP-sensitive potassium channel signaling pathway.[3] Journal of Natural Products, 79(9), 2391-2399. Link

Sources

- 1. Antimicrobial Diterpenoids of Wedelia trilobata (L.) Hitchc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. innspub.net [innspub.net]

- 3. thaiscience.info [thaiscience.info]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial Diterpenoids of Wedelia trilobata (L.) Hitchc - PMC [pmc.ncbi.nlm.nih.gov]

- 7. phytojournal.com [phytojournal.com]

- 8. scielo.br [scielo.br]

- 9. ent-Kaurane diterpenoids from the plant Wedelia trilobata - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Diterpenoids of Wedelia trilobata (L.) Hitchc [agris.fao.org]

- 11. researchgate.net [researchgate.net]

- 12. wwjmrd.com [wwjmrd.com]

ent-3beta-Hydroxykaur-16-en-19-oic acid and its role in traditional medicine

Technical Whitepaper: ent-3 -Hydroxykaur-16-en-19-oic Acid

Therapeutic Potential, Isolation Protocols, and Structure-Activity Relationships

Executive Summary

ent-3

Unlike its parent compound, which exhibits broad-spectrum antibacterial activity, the 3

Chemical Identity & Physicochemical Profile

| Property | Specification |

| IUPAC Name | ent-3 |

| Common Synonyms | 3 |

| CAS Number | 66556-91-0 |

| Molecular Formula | C |

| Molecular Weight | 318.45 g/mol |

| Skeleton | ent-Kaurane (tetracyclic diterpene) |

| Key Functional Groups | C19-Carboxylic acid, C16-Exocyclic methylene, C3-Hydroxyl (secondary) |

| Solubility | Soluble in DMSO, MeOH, CHCl |

Botanical Source & Ethnomedicinal Context

The primary source, Wedelia trilobata (Singapore Daisy), is widely utilized in traditional medicine in South America and Asia for treating:

-

Inflammation: Rheumatism and arthritic pain.

-

Infections: Colds, flu, and fever.

-

Dysmenorrhea: Uterine relaxation (attributed to kaurane derivatives).

Field Insight: While the crude extract is bactericidal, the isolation of ent-3

Pharmacology: Mechanism & Structure-Activity Relationship (SAR)

4.1 Cytotoxicity Profile

Recent assays have established the compound as a moderate-potency cytotoxic agent. The presence of the

Quantitative Data: Cytotoxicity against Human Tumor Lines

| Cell Line | Tissue Origin | IC

4.2 The "Polarity Switch" (SAR Analysis)

A critical finding in kaurane research is the functional trade-off caused by hydroxylation.

-

Antibacterial Activity: The parent ent-kaur-16-en-19-oic acid acts as a surfactant-like bactericide, disrupting the cell membranes of Gram-positive bacteria (e.g., S. aureus).

-

The 3-OH Effect: The addition of the polar 3

-hydroxyl group abolishes this antibacterial activity. The molecule becomes too polar to effectively insert into and disrupt the bacterial phospholipid bilayer. -

Therapeutic Implication: This "deactivation" is advantageous for developing systemic anti-cancer drugs, as it reduces the risk of non-specific membrane toxicity (hemolysis) often seen with amphiphilic detergents, focusing the activity on intracellular targets.

Biosynthetic & Signaling Pathways

The compound is derived from the plastidial MEP pathway. The following diagram illustrates its biosynthesis and its divergence from the antimicrobial parent compound.

Figure 1: Biosynthetic pathway illustrating the metabolic conversion of the antibacterial Kaurenoic Acid into the cytotoxic 3

Experimental Protocol: Isolation & Purification

Objective: Isolate high-purity (>95%) ent-3

Phase 1: Extraction & Fractionation

-

Maceration: Dry, powdered aerial parts (1.0 kg) are extracted with MeOH (3 x 3L) at room temperature for 48 hours.

-

Concentration: Evaporate solvent under reduced pressure (Rotavap, 40°C) to yield crude extract.

-

Partitioning (Self-Validating Step):

-

Suspend crude extract in H

O (500 mL). -

Partition sequentially with Hexane (removes fats/waxes)

CHCl -